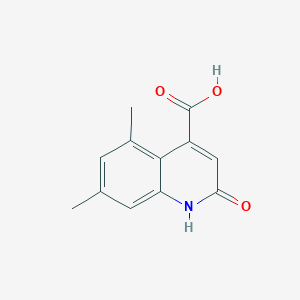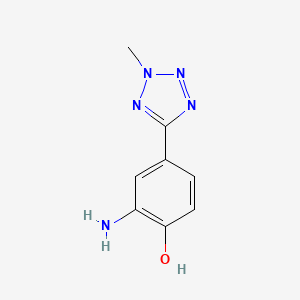
Phenol, 2-amino-4-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2-amino-4-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)- typically involves the following steps:
Starting Materials: The synthesis begins with phenol and the appropriate reagents to introduce the amino and tetrazolyl groups.
Amination: The phenol undergoes amination to introduce the amino group at the 2-position.
Tetrazole Formation:
Methylation: Finally, the tetrazolyl group is methylated to form the 2-methyl-2H-1,2,3,4-tetrazol-5-yl moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Phenol, 2-amino-4-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the phenolic hydroxyl group into a quinone derivative.
Reduction: Reduction reactions can reduce the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenolic ring and the tetrazolyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include hydrogen gas (H₂) and tin chloride (SnCl₂).
Substitution: Electrophilic substitution may use halogens (e.g., Br₂) and strong acids, while nucleophilic substitution may involve alkyl halides and bases.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds. Biology: Medicine: The compound may be explored for its pharmacological properties, such as antimicrobial and anticancer activities. Industry: It can be used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which Phenol, 2-amino-4-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)- exerts its effects involves interactions with molecular targets and pathways. The amino group can act as a nucleophile, while the tetrazolyl group may participate in hydrogen bonding and other interactions. The specific molecular targets and pathways depend on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-Amino-4-methylphenol: Similar structure but lacks the tetrazolyl group.
Phenol derivatives with different substituents: Various phenolic compounds with different substituents at the ortho, meta, or para positions.
Uniqueness: Phenol, 2-amino-4-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)- is unique due to the presence of both the amino and tetrazolyl groups, which confer distinct chemical and biological properties compared to other phenolic compounds.
Properties
IUPAC Name |
2-amino-4-(2-methyltetrazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-13-11-8(10-12-13)5-2-3-7(14)6(9)4-5/h2-4,14H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRKYVSHKUHMHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=C(C=C2)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetic acid](/img/structure/B7816594.png)
![2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]ethanol](/img/structure/B7816597.png)
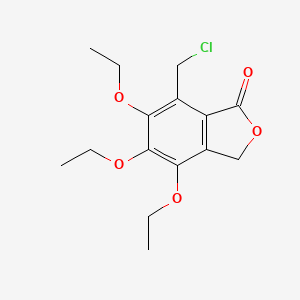
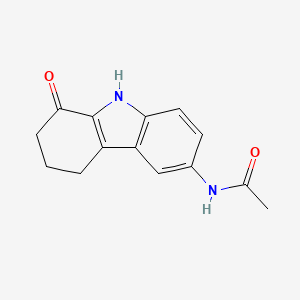
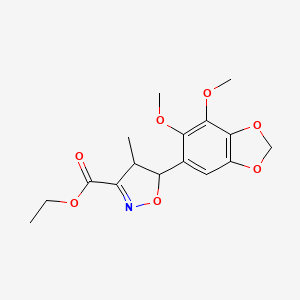
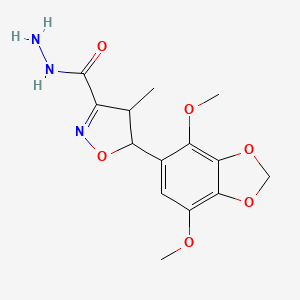

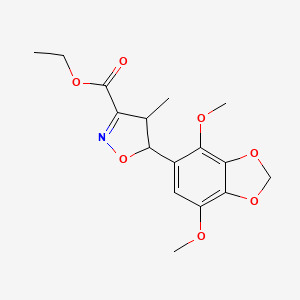
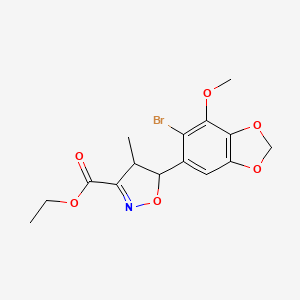

![5-(Chloromethyl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B7816664.png)
![Benzenamine, 2-methoxy-5-[5-(1H-pyrazol-1-yl)-1H-1,2,3,4-tetrazol-1-yl]-](/img/structure/B7816683.png)
![4-[(5-Formylthiophen-3-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B7816690.png)
